1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, an azetidine ring, and a carboxamide group
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and azetidine intermediates. The synthetic route may include:
Formation of the Pyridine Intermediate: The pyridine ring is functionalized with chloro and trifluoromethyl groups through halogenation and trifluoromethylation reactions.
Azetidine Ring Formation: The azetidine ring is synthesized via cyclization reactions involving appropriate precursors.
Coupling Reaction: The pyridine and azetidine intermediates are coupled under specific conditions to form the final compound. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and carboxamide group, resulting in different oxidation states and functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include halogenating agents, trifluoromethylating reagents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: Its structural features suggest potential use as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests or weeds.
Material Science: The compound may be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme or receptor, blocking its activity. This interaction can disrupt specific biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)azetidine-3-carboxamide can be compared with similar compounds, such as:
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also features a trifluoromethyl-pyridine structure and has been studied for its antibacterial properties.
1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone:
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F3N3O/c17-11-1-3-12(4-2-11)23-15(25)9-7-24(8-9)14-13(18)5-10(6-22-14)16(19,20)21/h1-6,9H,7-8H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMFIYYMZJYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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